molecular formula C27H34N4O8 B584591 N,N-Dimethylglycylamidominocycline CAS No. 154445-07-5

N,N-Dimethylglycylamidominocycline

Cat. No.: B584591
CAS No.: 154445-07-5
M. Wt: 542.589
InChI Key: XEQNXUPAPCDWFW-DALPMJHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethylglycylamidominocycline (also referred to in research as the N,N-dimethylglycyl-amido derivative of minocycline or DMG-MINO) is a synthetic glycylcycline antibiotic derivative of minocycline, specifically engineered to overcome common tetracycline resistance mechanisms in gram-positive bacteria . This compound is a key investigational agent for researching next-generation treatments against multi-drug resistant pathogens. Its primary research value lies in its potent in vitro activity against a broad spectrum of tetracycline-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae . Studies have demonstrated that the minimum inhibitory concentration (MIC) of this compound can be several hundred-fold lower than that of traditional tetracycline against resistant strains, making it a highly effective tool for studying bacterial resistance suppression . The mechanism of action is believed to circumvent the major tetracycline resistance pathways, such as ribosomal protection and efflux pumps, allowing the molecule to effectively bind to the bacterial ribosome and inhibit protein synthesis even in resistant organisms . This makes it an indispensable compound for microbiological research, antimicrobial resistance studies, and the development of new therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption. ⚠️ Important Notice: The information provided is based on scientific literature and is for descriptive purposes only. It is not intended to be a complete safety or specification sheet. Researchers should handle all chemicals with appropriate precautions and refer to the material safety data sheet (MSDS) provided upon purchase.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154445-07-5

Molecular Formula

C27H34N4O8

Molecular Weight

542.589

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-N-[2-(dimethylamino)acetyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C27H34N4O8/c1-29(2)11-17(33)28-26(38)20-23(35)21(31(5)6)14-10-12-9-13-15(30(3)4)7-8-16(32)19(13)22(34)18(12)24(36)27(14,39)25(20)37/h7-8,12,14,21,32,34,37,39H,9-11H2,1-6H3,(H,28,33,38)/t12-,14-,21-,27-/m0/s1

InChI Key

XEQNXUPAPCDWFW-DALPMJHXSA-N

SMILES

CN(C)CC(=O)NC(=O)C1=C(C2(C(CC3CC4=C(C=CC(=C4C(=C3C2=O)O)O)N(C)C)C(C1=O)N(C)C)O)O

Synonyms

N,N-dimethylglycylamidominocycline

Origin of Product

United States

Chemical Synthesis and Derivatization Approaches for N,n Dimethylglycylamidominocycline

General Synthetic Strategies for Glycylcycline Analogues

The development of glycylcyclines represents a significant advancement in tetracycline (B611298) chemistry, primarily aimed at combating resistance mechanisms like efflux pumps and ribosomal protection. portico.orgresearchgate.net The core strategy involves the introduction of a glycylamido substituent, most commonly at the C9 position of the tetracycline D-ring. portico.orgmdpi.comnih.gov This modification has proven effective in restoring and often enhancing antibacterial potency. nih.gov

The general synthetic pathway to glycylcyclines typically begins with a pre-existing tetracycline or a semi-synthetic analogue, such as minocycline (B592863) or sancycline. nih.govquickcompany.in The key transformation is the functionalization of the C9 position. Historically, chemical modifications of the tetracycline structure were challenging due to the molecule's inherent chemical sensitivity. acs.org However, the strongly activating nature of the 10-hydroxyl group on the D-ring facilitates electrophilic substitution at the C7 and C9 positions. acs.org

Two primary routes have been established for this derivatization:

Two-Step Acylation: This involves first reacting the C9-amino intermediate with an activated haloacetyl halide, such as chloroacetyl chloride or bromoacetyl bromide, to form a 9-haloacetamido intermediate. portico.orgquickcompany.in This intermediate is then treated with a suitable amine (e.g., tert-butylamine) to yield the final glycylcycline product via nucleophilic substitution. portico.orgquickcompany.in

Direct Acylation: A more direct approach involves the acylation of the C9-amino intermediate with a pre-formed N-substituted glycyl chloride, such as N-tert-butylglycyl chloride. portico.orgquickcompany.in This method is often preferred for scale-up synthesis due to its efficiency. portico.org

These strategies have enabled the creation of a wide array of glycylcycline analogues by varying the substituent on the glycylamido side chain, allowing for extensive structure-activity relationship (SAR) studies. acs.orgharvard.edu

Introduction of the N,N-Dimethylglycylamido Substituent at C9 Position of Minocycline

The synthesis of N,N-Dimethylglycylamidominocycline (Tigecycline) from minocycline is a well-documented, three-step process involving nitration, reduction, and acylation. quickcompany.inresearchgate.netgoogle.com

Step 1: Nitration of Minocycline The first step is the electrophilic nitration of minocycline at the electron-rich C9 position. This is typically achieved by treating minocycline hydrochloride with a strong nitrating agent under cold conditions. google.comchemicalbook.com A common method involves using potassium nitrate (B79036) (KNO₃) in concentrated sulfuric acid (H₂SO₄) at temperatures between -10°C and 0°C. portico.orggoogle.comchemicalbook.com This reaction yields 9-nitrominocycline, usually as a disulfate salt, with high efficiency. chemicalbook.com Another reported method uses dinitrogen pentoxide in dichloromethane. google.com

Step 2: Reduction to 9-Aminominocycline (B1505792) The subsequent step is the reduction of the C9-nitro group to a primary amine. This transformation yields the crucial intermediate, 9-aminominocycline. quickcompany.ingoogle.com Catalytic hydrogenation is a frequently employed method, using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. portico.orgchemicalbook.com The reaction is often carried out in a solvent system like 2-methoxyethanol (B45455) and aqueous sulfuric acid. chemicalbook.com Alternatively, chemical reduction using reagents like iron powder in an acetic acid solution can also be used to produce 9-aminominocycline. google.com

Step 3: Acylation of 9-Aminominocycline The final step involves attaching the N,N-dimethylglycylamido side chain. As this compound is the N-tert-butylglycylamido derivative of minocycline, this is achieved by acylating 9-aminominocycline with an activated form of N-tert-butylglycine. portico.orgnih.gov The direct acylation method is common, where 9-aminominocycline is reacted with N-tert-butylglycyl chloride hydrochloride. google.comchemicalbook.comwipo.int This reaction is carefully controlled, often performed at a pH below 3 in a mixed solvent system (e.g., water and an organic solvent) under an inert nitrogen atmosphere to prevent side reactions and degradation. quickcompany.inwipo.int

An alternative, two-step approach involves first reacting 9-aminominocycline with chloroacetyl chloride to produce 9-chloroacetyl aminominocycline. google.com This intermediate is then condensed with tert-butylamine (B42293) to furnish the final product. quickcompany.ingoogle.com

The following table summarizes a typical synthetic route:

StepStarting MaterialKey ReagentsIntermediate/ProductTypical Yield
1MinocyclineKNO₃, H₂SO₄9-Nitrominocycline~93% chemicalbook.com
29-NitrominocyclineH₂, Pd/C9-AminominocyclineNot specified
39-AminominocyclineN-tert-butylglycyl chloride HClThis compound (Tigecycline)~42% (overall) researchgate.net

Methodological Considerations in Glycylcycline Synthesis for Research Scale

The synthesis of glycylcyclines like this compound on a research scale requires careful control over reaction conditions due to the inherent instability of the tetracycline scaffold.

pH Control: The tetracycline molecule is susceptible to degradation under both strongly acidic and basic conditions. Epimerization at the C4 position, which can lead to a significant loss of biological activity, is a major concern. researchgate.net Therefore, pH must be carefully monitored and controlled throughout the synthesis and purification processes, particularly during the acylation and workup steps. quickcompany.in For instance, the final acylation is often conducted at a pH below 3 to ensure stability. quickcompany.inwipo.int

Temperature: Low temperatures are crucial, especially during the nitration step, to prevent over-nitration and other side reactions. google.com Nitration is typically carried out between -10°C and 5°C. quickcompany.ingoogle.com

Inert Atmosphere: To prevent oxidative degradation of the sensitive tetracycline core, reactions are frequently conducted under an inert atmosphere, such as nitrogen. google.comwipo.int

Solvent Choice: The choice of solvent is critical for both reaction efficiency and product stability. The acylation step may use mixtures of water and organic solvents like N,N-dimethylpropyleneurea (DMPU), acetonitrile, or dichloromethane. quickcompany.inchemicalbook.com The use of water in the acylation stage can be advantageous as it can prevent frothing during subsequent pH adjustments. quickcompany.in

Purification and Isolation Techniques for this compound Research Samples

Obtaining high-purity this compound is essential for research purposes. The complex reaction mixtures necessitate robust purification and isolation methods.

Chromatography: High-Performance Liquid Chromatography (HPLC) is the primary technique for both analyzing the purity of and purifying research-scale samples. researchgate.netresearchgate.net Reversed-phase chromatography, using columns like C8 or C18, is commonly employed. mdpi.com A gradient elution system with a mobile phase consisting of an aqueous solution (often containing a buffer or acid like trichloroacetic acid) and an organic solvent (like methanol (B129727) or acetonitrile) is used to separate the final product from impurities and starting materials. mdpi.com

Extraction: Liquid-liquid extraction is used during the workup to separate the product from the reaction medium. After the acylation reaction, the pH of the aqueous solution is adjusted (e.g., to ~8.0-8.2) to bring the product into a neutral form, which can then be extracted into an organic solvent like dichloromethane. chemicalbook.com The organic layers are then washed, dried, and concentrated. chemicalbook.com

Crystallization/Precipitation: After initial purification, the product can sometimes be further purified by crystallization or by stirring the crude product in a specific solvent where impurities are more soluble. For example, stirring crude tigecycline (B611373) in a solvent like ethyl acetate (B1210297) at low temperatures has been shown to improve purity. google.com

Isolation of Final Product: For solid-state samples, techniques like lyophilization (freeze-drying) or spray drying are used to isolate the final compound from the solvent. google.com These methods produce an amorphous powder, although different isolation techniques can result in materials with distinct physicochemical properties. nih.govgoogle.com

The purity of the final sample is typically confirmed by HPLC, with research-grade samples often achieving purities greater than 98.5%. researchgate.netgoogle.com The characterization of the compound and any potential impurities is performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). researchgate.net

Molecular Mechanisms of Action of Glycylcyclines, Specifically N,n Dimethylglycylamidominocycline

Ribosomal Target Interaction and Inhibition of Bacterial Protein Synthesis

The primary molecular target of N,N-Dimethylglycylamidominocycline within the bacterial cell is the 30S ribosomal subunit. The ribosome, a complex molecular machine, is responsible for translating messenger RNA (mRNA) into proteins. By binding to the 30S subunit, this compound effectively stalls this process.

The binding of this compound to the 30S subunit physically obstructs the A-site, one of the three key sites on the ribosome involved in protein synthesis. The A-site is the entry point for aminoacyl-tRNA molecules, which carry the amino acid building blocks of proteins. By blocking the A-site, this compound prevents the binding of aminoacyl-tRNA, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.

Molecular Basis for Glycylcycline Activity Against Specific Bacterial Ribosomes

The enhanced activity of glycylcyclines, including this compound, against a broad spectrum of bacteria, including those resistant to traditional tetracyclines, is attributed to specific molecular interactions with the bacterial ribosome. The key structural feature of glycylcyclines is the substitution of a glycylamido group at the C-9 position of the tetracycline (B611298) scaffold.

This modification allows for a more robust interaction with the 30S ribosomal subunit. The glycylamido side chain provides an additional contact point with the ribosome, increasing the binding affinity of the antibiotic. This stronger binding is crucial for its activity against bacteria that have developed resistance mechanisms, such as ribosomal protection proteins. These proteins can dislodge traditional tetracyclines from the ribosome, but the enhanced binding of glycylcyclines makes them less susceptible to this type of resistance.

Differentiation of this compound's Mechanistic Nuances from Parent Tetracyclines

The primary mechanistic difference between this compound and its parent tetracyclines lies in its ability to overcome the two main mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.

Efflux Pumps: These are membrane proteins that actively transport tetracyclines out of the bacterial cell, preventing the antibiotic from reaching its ribosomal target. The bulky N,N-dimethylglycylamido side chain of this compound is thought to sterically hinder the recognition and transport of the molecule by these efflux pumps.

Ribosomal Protection Proteins: These proteins interact with the ribosome and can displace bound tetracycline molecules. As mentioned previously, the increased binding affinity of this compound for the 30S ribosomal subunit makes it more difficult for these protective proteins to dislodge the antibiotic.

The following table provides a comparative overview of the in vitro activity of this compound (DMG-MINO) and its parent compound, minocycline (B592863), against various tetracycline-resistant Gram-positive cocci. The data clearly demonstrates the superior potency of the glycylcycline derivative.

Organism (Tetracycline-Resistant)This compound (DMG-MINO) MIC50 (µg/ml)Minocycline MIC50 (µg/ml)
Staphylococcus aureus (methicillin-resistant)<0.068
Staphylococcus (coagulase-negative)216
Streptococcus pneumoniae (penicillin-resistant)<0.062
Enterococcus faecalis0.516
Streptococcus Groups A, B, C, and G0.51

MIC50: Minimum Inhibitory Concentration required to inhibit the growth of 50% of isolates.

Characterization of Bacteriostatic Activity and Related Molecular Events

This compound exhibits bacteriostatic activity, meaning it inhibits the growth and replication of bacteria without directly killing them. This is a characteristic feature of antibiotics that target protein synthesis. By halting protein production, the bacteria are unable to multiply and carry out essential functions, effectively neutralizing their pathogenic potential and allowing the host's immune system to clear the infection.

The molecular events leading to bacteriostatic activity are a direct consequence of the inhibition of protein synthesis. Without the ability to produce new proteins, bacteria cannot:

Replicate their DNA

Synthesize essential enzymes for metabolic processes

Repair cellular damage

Produce virulence factors

The reversible nature of the binding of most protein synthesis inhibitors to the ribosome is a key factor in their bacteriostatic effect. If the antibiotic is removed, protein synthesis can resume, and the bacteria can begin to grow again. The distinction between bacteriostatic and bactericidal (killing bacteria) activity can be quantified by comparing the Minimum Inhibitory Concentration (MIC) with the Minimum Bactericidal Concentration (MBC). For bacteriostatic agents, the MBC is typically significantly higher than the MIC.

Preclinical Antimicrobial Efficacy and Spectrum Investigations of N,n Dimethylglycylamidominocycline

In Vitro Susceptibility Profiling Against Gram-Positive Organisms

N,N-Dimethylglycylamidominocycline, a glycylcycline derivative of minocycline (B592863), demonstrates potent in vitro activity against a wide array of Gram-positive bacteria. nih.gov Studies have shown its effectiveness against 412 different Gram-positive organisms, including strains that have developed resistance to older tetracyclines. nih.govnih.gov

This compound exhibits significant potency against Methicillin-Resistant Staphylococcus aureus (MRSA), a common cause of difficult-to-treat infections. Research indicates that it is substantially more active against MRSA than its parent compound, minocycline. nih.gov The minimal inhibitory concentration required to inhibit 90% of isolates (MIC90) for this compound against MRSA was found to be 0.25 µg/mL, a stark contrast to the 4 µg/mL required for minocycline. nih.gov Furthermore, the concentration needed to inhibit 50% of MRSA strains (MIC50) was less than 0.06 µg/mL. nih.govnih.gov For coagulase-negative staphylococci, a higher MIC50 of 2 µg/mL was reported. nih.govnih.gov

MIC Values of this compound Against Staphylococcal Species
OrganismMetricMIC Value (µg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)MIC900.25 nih.gov
Methicillin-Resistant Staphylococcus aureus (MRSA)MIC50&lt; 0.06 nih.govnih.gov
Coagulase-Negative StaphylococciMIC502 nih.govnih.gov

The compound has demonstrated broad efficacy against various enterococcal species, which are known for their intrinsic and acquired resistance to multiple antibiotics, including tetracycline (B611298). nih.govnih.govnih.gov All tested enterococci, encompassing minocycline-resistant and multidrug-resistant isolates, were inhibited by this compound at concentrations of ≤ 0.5 µg/mL. nih.gov Specifically, against Enterococcus faecalis, the MIC50 was determined to be 0.5 µg/mL. nih.govnih.gov

The antimicrobial spectrum of this compound extends to other significant Gram-positive pathogens. It effectively inhibited all tested strains of streptococci, lactobacilli, and Leuconostoc spp. at concentrations of 0.5 µg/mL or less. nih.gov Its activity against penicillin-resistant Streptococcus pneumoniae was particularly noteworthy, with an MIC50 of less than 0.06 µg/mL. nih.govnih.gov For Streptococcus groups A, B, C, and G, the MIC50 was 0.5 µg/mL. nih.govnih.gov

Comparative In Vitro Antimicrobial Potency Against Reference Antibiotics (Tetracycline, Minocycline)

When compared to its predecessors, this compound shows a superior profile of activity against several key Gram-positive bacterial species. nih.gov Its potency against MRSA and Streptococcus pneumoniae was found to be up to 500- to 2,000-fold lower than that of tetracycline. nih.gov The compound's ability to inhibit bacterial isolates that are resistant to both tetracycline and minocycline at low concentrations underscores its potential utility. nih.gov

Comparative MIC Values (µg/mL) of this compound and Reference Antibiotics
OrganismAntibioticMIC50MIC90Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)This compound &lt; 0.06 0.25 nih.govnih.govnih.gov
Minocycline-4 nih.gov
Streptococcus pneumoniae (Penicillin-Resistant)This compound &lt; 0.06 - nih.govnih.gov
Enterococcus faecalisThis compound 0.5 - nih.govnih.gov
Streptococci (Groups A, B, C, G)This compound 0.5 - nih.govnih.gov
Streptococci, Lactobacilli, Leuconostoc spp.This compound ≤ 0.5 ≤ 0.5 nih.gov

Time-Kill Kinetic Studies and Minimal Inhibitory Concentration (MIC) Determination

The Minimal Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism following overnight incubation. nih.govharvard.edu Standardized methods for determining MICs include broth microdilution and agar (B569324) dilution. nih.govcore.ac.uk

Time-kill kinetic studies are performed to evaluate the bactericidal or bacteriostatic nature of an antimicrobial agent over time. uem.br For this compound, time-kill curve analyses revealed that the compound exhibits primarily bacteriostatic activity against the tested Gram-positive organisms. nih.gov This indicates that at the concentrations tested, the agent inhibits bacterial replication rather than actively killing the bacteria. nih.gov

Assessment in Advanced In Vitro and In Silico Preclinical Models (e.g., Biofilm Models, Computer Modeling, Organ-on-a-Chip Systems – excluding human systems)

Advanced preclinical models are essential for evaluating the efficacy of antimicrobial agents in conditions that more closely mimic a clinical infection. While specific studies investigating this compound in such systems were not identified, the importance of these models in drug development is well-established.

Biofilm Models: Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which often exhibit increased resistance to antibiotics. In vitro biofilm models, such as those using microwell plates or polyurethane beads, are used to assess an agent's ability to penetrate and act against these structured communities. mdpi.com The efficacy of compounds in these models can be quantified through methods like crystal violet staining for biomass and colony-forming unit (CFU) counting for cell viability. frontiersin.orgfrontiersin.org

Computer Modeling and In Silico Analysis: Computational methods, or in silico analysis, play a crucial role in modern drug discovery. These techniques can be used to model the interaction between an antibiotic and its bacterial target, such as the ribosome. This can help in understanding mechanisms of action and predicting the potential for resistance development, guiding the design of more effective antimicrobial agents.

Mechanisms of Bacterial Resistance to Glycylcyclines and Strategies for Overcoming Resistance by N,n Dimethylglycylamidominocycline

Overview of Tetracycline (B611298) and Minocycline (B592863) Resistance Mechanisms (e.g., Efflux Pumps, Ribosomal Protection Proteins)

Bacterial resistance to tetracycline and its analogue minocycline is a significant clinical concern, primarily driven by two key mechanisms: efflux pumps and ribosomal protection proteins. researchgate.netcreative-diagnostics.com These mechanisms effectively reduce the intracellular concentration of the antibiotic or prevent it from binding to its target, the bacterial ribosome. microbeonline.combohrium.com

Efflux pumps are membrane-associated proteins that actively transport tetracyclines out of the bacterial cell. creative-diagnostics.commicrobeonline.com This process is often energy-dependent, utilizing a proton gradient to expel the antibiotic. creative-diagnostics.com The most prevalent tetracycline efflux pumps in Gram-negative bacteria belong to the major facilitator superfamily (MFS). bohrium.com For instance, the tet(A) gene encodes a well-characterized efflux pump. asm.org In Gram-positive bacteria like Staphylococcus aureus, pumps such as Tet(K) and Tet(L) confer resistance to tetracycline but may be less effective against minocycline. researchgate.netmdpi.com

Ribosomal protection proteins (RPPs) represent another major mechanism of resistance. microbeonline.combohrium.com These proteins, such as Tet(M) and Tet(O), are cytoplasmic and share structural homology with elongation factors. ebi.ac.uk They bind to the ribosome and can dislodge tetracycline from its binding site on the 30S ribosomal subunit, allowing protein synthesis to proceed even in the presence of the antibiotic. nih.govresearchgate.net Tet(M) is a notable RPP that confers resistance to both tetracycline and minocycline. researchgate.net

The development of glycylcyclines, such as tigecycline (B611373), was a direct response to the increasing prevalence of these resistance mechanisms. wikipedia.orgnih.gov By modifying the tetracycline structure, specifically with the addition of a bulky N,N-dimethylglycylamido side chain at position 9, these newer agents were designed to circumvent both efflux and ribosomal protection. wikipedia.org

Efficacy of N,N-Dimethylglycylamidominocycline Against Efflux Pump-Mediated Resistance Phenotypes

This compound, a glycylcycline compound, demonstrates significant efficacy against bacterial strains that exhibit resistance to older tetracyclines through the action of efflux pumps. wikipedia.org The structural modification at the C9 position of the minocycline core is key to its ability to overcome this resistance mechanism. wikipedia.org This bulky side chain is thought to sterically hinder the recognition and binding of the antibiotic by the efflux pump proteins. researchgate.net

Studies have shown that while many common tetracycline-specific efflux pumps, such as those encoded by tet(A) and tet(K), can efficiently expel tetracycline, they are significantly less effective against glycylcyclines. microbeonline.comresearchgate.net The addition of the N,N-dimethylglycylamido group makes the molecule a poor substrate for these pumps. wikipedia.org As a result, this compound can accumulate to effective concentrations within bacterial cells that possess these specific efflux-mediated resistance determinants.

It is important to note, however, that the efficacy of glycylcyclines, including this compound, can be compromised by chromosomally encoded, multi-drug resistant (MDR) efflux pumps. wikipedia.org These pumps, often found in bacteria like Pseudomonas aeruginosa and members of the Proteeae tribe, have a broader substrate specificity and can recognize and transport a wider range of compounds, including glycylcyclines. wikipedia.orgnih.gov

The following table summarizes the activity of this compound against bacteria with specific tetracycline efflux pumps:

Efflux PumpOrganism ExampleEfficacy of this compound
Tet(A)Escherichia coliHigh
Tet(K)Staphylococcus aureusHigh
AcrAB-TolCEscherichia coliReduced
MexAB-OprMPseudomonas aeruginosaReduced

Molecular Interactions of this compound with Ribosomal Protection Proteins

This compound is designed to effectively evade the protective mechanisms of ribosomal protection proteins (RPPs) like Tet(M) and Tet(O). nih.gov These proteins normally function by binding to the ribosome and displacing tetracycline, thereby allowing protein synthesis to resume. nih.gov

The enhanced binding affinity of glycylcyclines to the bacterial 30S ribosomal subunit is a key factor in overcoming RPP-mediated resistance. wikipedia.org The N,N-dimethylglycylamido group at the 9-position of the molecule allows for additional interactions with the ribosome, leading to a more stable binding. nih.govwikipedia.org This increased affinity makes it more difficult for RPPs to dislodge the antibiotic from its target site. nih.gov

Research indicates that N,N-dimethylglycylamido derivatives of tetracyclines can bind to the high-affinity tetracycline binding site on the ribosome with up to five times greater effectiveness than tetracycline itself. nih.gov This stronger interaction correlates with a significant increase in the potency of inhibiting protein synthesis. nih.gov Consequently, the antibacterial activity of compounds like this compound remains largely unaffected by the presence of Tet(M) or Tet(O) in both cell-free translation assays and in whole-cell experiments. nih.gov The bulky side chain of the glycylcycline may also sterically interfere with the binding of the RPP to the ribosome, further contributing to its efficacy. researchgate.net

Laboratory-Based Evolution of Resistance to this compound

While glycylcyclines are potent against many tetracycline-resistant strains, the potential for bacteria to develop resistance to these newer agents is a subject of ongoing research. Laboratory-based evolution studies provide insights into the genetic and phenotypic changes that can lead to reduced susceptibility to this compound and other glycylcyclines.

These studies typically involve exposing bacterial populations to gradually increasing concentrations of the antibiotic over multiple generations. frontiersin.orgnih.gov This selective pressure can lead to the emergence of resistant mutants. For glycylcyclines, resistance development in the laboratory has often been associated with mutations affecting multi-drug resistant (MDR) efflux pumps. asm.org For example, in some Gram-negative bacteria, mutations that lead to the overexpression of native MDR efflux systems, such as the AcrAB-TolC pump in Escherichia coli, have been shown to confer resistance to tigecycline, a closely related glycylcycline. frontiersin.org

It is also conceivable that mutations in the ribosomal target site could lead to resistance, although this appears to be a less common mechanism for glycylcyclines compared to older tetracyclines. bohrium.com The enhanced binding of glycylcyclines to the ribosome likely makes it more difficult for single point mutations to significantly reduce their efficacy. wikipedia.org

The following table provides a hypothetical representation of data from a laboratory evolution experiment, illustrating the change in minimum inhibitory concentration (MIC) over time.

GenerationMIC of this compound (µg/mL)
00.5
501
1002
1504
2008

Synergy Studies with Other Antimicrobial Agents to Combat Resistance

Combining antimicrobial agents is a promising strategy to enhance efficacy, overcome resistance, and broaden the spectrum of activity. frontiersin.org Synergy studies investigate whether the combined effect of two or more drugs is greater than the sum of their individual effects. For this compound, exploring synergistic combinations could be particularly valuable for tackling infections caused by bacteria with intrinsic or developed resistance, such as those overexpressing MDR efflux pumps.

Potential synergistic partners for this compound could include:

Efflux Pump Inhibitors (EPIs): Compounds that block the function of MDR efflux pumps could restore the susceptibility of resistant bacteria to glycylcyclines. nih.govnih.gov While no EPIs are currently approved for clinical use, this remains an active area of research. nih.gov

Beta-lactam antibiotics: In some cases, combinations of a glycylcycline with a beta-lactam have shown synergistic or additive effects against certain Gram-negative pathogens. mdpi.com

Other protein synthesis inhibitors: Combining this compound with an antibiotic that targets a different step in protein synthesis could potentially lead to a more potent bactericidal effect.

The checkerboard method is a common in vitro technique used to assess synergy. researchgate.net This method involves testing a range of concentrations of two drugs, both alone and in combination, to determine the fractional inhibitory concentration (FIC) index. An FIC index of ≤ 0.5 is typically indicative of synergy.

Below is a hypothetical data table from a checkerboard synergy study:

CombinationOrganismFIC IndexInterpretation
This compound + Efflux Pump Inhibitor XPseudomonas aeruginosa0.375Synergy
This compound + MeropenemKlebsiella pneumoniae0.75Additive
This compound + RifampicinStaphylococcus aureus1.0Indifference

Further research is necessary to identify clinically effective synergistic combinations involving this compound.

Structure Activity Relationship Sar and Rational Design Principles for Glycylcyclines

Influence of the N,N-Dimethylglycylamido Moiety on Antimicrobial Potency and Spectrum

The defining feature of glycylcyclines is the substitution of an N-alkyl-glycylamido group at the C9 position of the tetracycline (B611298) D-ring. researchgate.netoup.com This modification is crucial for the enhanced antimicrobial properties of this class. The introduction of the N,N-dimethylglycylamido moiety, as seen in N,N-Dimethylglycylamidominocycline (DMG-MINO) and related compounds like tigecycline (B611373), significantly broadens the antibacterial spectrum and potency. nih.govnih.govresearchgate.net

This enhancement is largely attributed to the ability of the bulky C9 substituent to sterically hinder the two primary mechanisms of tetracycline resistance:

Efflux Pumps: The N,N-dimethylglycylamido group prevents the antibiotic from being recognized and expelled by bacterial efflux pumps, such as Tet(A) and Tet(B). oup.comasm.org Studies have shown that while this compound can induce the expression of the TetA(B) efflux pump protein, the pump itself does not recognize the glycylcycline as a substrate and therefore cannot transport it out of the cell. asm.org

Ribosomal Protection: This moiety also overcomes resistance mediated by ribosomal protection proteins like Tet(M). nih.govnih.gov These proteins typically bind to the ribosome and dislodge older tetracyclines, but the glycylamido side chain provides a stronger binding affinity and a different orientation at the ribosomal target site, making it less susceptible to dislodgement. nih.govnih.gov

The result is potent activity against a wide range of Gram-positive and Gram-negative bacteria, including strains that have acquired resistance to first and second-generation tetracyclines. nih.govasm.org For instance, N,N-dimethylglycylamido derivatives of minocycline (B592863) have demonstrated significant in vitro activity against anaerobic bacteria and tetracycline-resistant strains of rapidly growing mycobacteria. nih.govresearchgate.net The potent, broad-spectrum activity of these derivatives underscores the critical role of the N,N-dimethylglycylamido moiety in their design. nih.gov

Table 1: In Vitro Activity of Glycylcyclines and Comparator Antibiotics Data extracted from studies on various clinical isolates. MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

OrganismThis compound (DMG-MINO) MIC₉₀ (µg/mL)Tigecycline MIC₉₀ (µg/mL)Minocycline MIC₉₀ (µg/mL)Tetracycline MIC₉₀ (µg/mL)
Staphylococcus aureus (Tetracycline-Resistant)≤1.0≤1.0>4.0>16.0
Enterococcus faecalis (Tetracycline-Resistant)≤0.5≤0.5>8.0>16.0
Escherichia coli (Tetracycline-Resistant)0.8≤2.0>8.0>16.0
Acinetobacter spp.N/A≤2.0N/AN/A

Quantitative Structure-Activity Relationship (QSAR) Analysis of Glycylcycline Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For glycylcyclines, QSAR analyses help in understanding how different structural modifications influence their antibacterial efficacy. nih.govarxiv.orgmdpi.com These studies often focus on descriptors such as electronic properties, hydrophobicity, and steric parameters of various substituents on the tetracycline scaffold.

While specific QSAR studies focusing exclusively on this compound are not extensively detailed in the provided results, the principles apply to the broader class of glycylcyclines. For instance, research on other tetracycline analogues has shown that modifications at positions C5 through C9 can significantly alter antibacterial activity. biomedres.us QSAR models can help predict the activity of novel analogues before they are synthesized, guiding medicinal chemists toward structures with potentially higher potency or improved properties. acs.orgoup.com The goal is to develop models that can accurately predict the effect of different functional groups on the molecule's ability to bind to the bacterial ribosome and evade resistance mechanisms. mdpi.com

Role of Substituents and Core Modifications on Efficacy and Resistance Evasion

The tetracycline scaffold offers several positions where modifications can be made to enhance antibacterial properties. The most critical modifications for glycylcyclines occur at the D-ring, specifically at position C9. researchgate.netbiomedres.usnih.gov

C9-Position: The introduction of the N,N-dialkylamine moiety within the glycylamido side chain at C9 is the cornerstone of the glycylcyclines' ability to overcome resistance. nih.gov This substituent not only provides steric hindrance against efflux pumps and ribosomal protection proteins but also maintains potent antibacterial activity. oup.comnih.govnih.gov The nature of the alkyl group on the glycylamido side chain can also influence potency, with the t-butyl group of tigecycline (a derivative of minocycline) showing high potency. nih.gov

Computational Chemistry and Molecular Docking Studies for Ligand-Target Interactions

Computational chemistry and molecular docking are invaluable tools for visualizing and understanding how glycylcyclines interact with their primary target, the bacterial ribosome. nih.govbiorxiv.orgdergipark.org.tr These studies model the binding of ligands like this compound to the 30S ribosomal subunit.

Molecular docking simulations have shown that glycylcyclines bind to the same high-affinity site as tetracycline within the 16S rRNA. nih.gov However, the glycylamido side chain allows for additional interactions and a different binding orientation. nih.gov Specifically, tigecycline has been shown to engage in substantial interactions with residues of helix 34 (H34) of the 30S subunit, interactions not observed with tetracycline. nih.gov This enhanced interaction is believed to contribute to the fivefold-greater affinity of glycylcyclines for the ribosome compared to tetracycline. nih.gov

These computational models are consistent with experimental data and provide a structural basis for the increased potency and resistance-evading properties of glycylcyclines. nih.gov By predicting the binding energy and interactions of novel analogues, these studies guide the rational design of new compounds with potentially even stronger target affinity. biorxiv.org

Design Strategies for Novel Glycylcycline Scaffolds with Enhanced Antimicrobial Activity and Resistance Profile

The success of early glycylcyclines has spurred the design of novel scaffolds aimed at further improving antimicrobial activity, expanding the spectrum, and preempting future resistance. nih.govnih.govresearchgate.net Strategies often involve an iterative process of design, synthesis, and testing. digitellinc.com

Key design strategies include:

Scaffold Evolution: This involves making systematic changes to the core tetracycline structure and evaluating the impact on activity. digitellinc.com This can include creating entirely new tetracycline-like frameworks or exploring different substitution patterns on the existing scaffold.

Targeted Modifications: Building on SAR and docking studies, chemists can make targeted modifications to specific functional groups to enhance interactions with the ribosomal target or to further improve evasion of resistance mechanisms. nih.govresearchgate.net For example, research into fluorocyclines and aminomethylcyclines represents efforts to build upon the glycylcycline concept. nih.gov

Multivalent Scaffolds: Some advanced strategies explore the use of multivalent scaffolds, where multiple antibiotic molecules are linked together. This can potentially increase binding avidity to the target and overcome resistance in novel ways. researchgate.net

The overarching goal is to develop new agents that not only address current resistance challenges but also possess properties that make the development of future resistance less likely. nih.gov

Future Research Directions and Translational Perspectives for N,n Dimethylglycylamidominocycline

Exploration of Non-Antimicrobial Biological Activities and Molecular Pathways (if supported by preclinical research not involving human data)

While the primary value of glycylcyclines lies in their antibiotic properties, the broader tetracycline (B611298) class, including the parent compound minocycline (B592863), has demonstrated a range of biological activities independent of its antimicrobial action. nih.gov These pleiotropic effects suggest a rich field of preclinical investigation for derivatives like N,N-Dimethylglycylamidominocycline. Research indicates that minocycline possesses anti-inflammatory, immunomodulatory, and neuroprotective properties. nih.govoncotarget.com

Preclinical studies on minocycline have shown it can modulate key inflammatory pathways. For instance, it has been found to inhibit the MAPK and NF-κB pathways and reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α. researchgate.net These actions are significant as these signaling pathways are central to various inflammatory and neuroimmune disorders. biorxiv.org Furthermore, minocycline's ability to chelate divalent cations like zinc and calcium allows it to inhibit matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling in both physiological and pathological states. biorxiv.org Other non-antibiotic mechanisms include the inhibition of apoptosis by interacting with apoptotic protease activating factor 1 (Apaf-1) and scavenging free radicals due to its multi-substituted phenol (B47542) ring structure, thereby protecting against oxidative stress. oncotarget.com

Given that this compound is a derivative of minocycline, it is plausible that it may retain or even enhance some of these non-antimicrobial properties. ontosight.aiubc.ca A key future research direction is to systematically screen this compound for similar anti-inflammatory, immunomodulatory, and neuroprotective effects in preclinical models. Investigating its influence on molecular pathways such as NF-κB, MAPKs, and apoptosis could uncover novel therapeutic applications for conditions where inflammation and immune dysregulation are primary drivers, independent of a bacterial infection. researchgate.net The development of non-antibiotic derivatives that retain these benefits while minimizing the risk of antibiotic resistance is an active area of research. biorxiv.org

Potential for Combination Therapies in Preclinical Models

The use of combination therapy is a cornerstone of modern strategies to combat multidrug-resistant (MDR) organisms. This approach can broaden the spectrum of activity, produce synergistic killing, and prevent the emergence of resistance. nih.gov For this compound, as with its close relative tigecycline (B611373), exploring its potential in combination regimens is a critical research avenue.

Preclinical in vitro and in vivo studies have consistently shown that tigecycline can act synergistically or additively with other antibiotics, with no antagonism observed in many cases. oup.comnih.gov For example, combinations of tigecycline with agents like colistin, rifampicin, amikacin, and carbapenems have demonstrated enhanced efficacy against challenging Gram-negative pathogens such as Acinetobacter baumannii and carbapenem-resistant Enterobacteriaceae (CRE). oup.comnih.govtandfonline.com A study evaluating tigecycline combinations against a panel of Gram-negative bacteria found that 24% of combinations were synergistic and 76% showed no interaction, with antagonism never being observed. oup.com

One of the proposed mechanisms for synergy, particularly with membrane-active agents like colistin, is that the disruption of the bacterial outer membrane facilitates the entry of the glycylcycline to its ribosomal target. nih.gov Another study using proteomics to analyze the synergistic killing of tigecycline and aminoglycosides against carbapenem-resistant Klebsiella pneumoniae (CRKP) suggested that adaptive responses to tigecycline may render the bacteria hypersensitive to aminoglycosides by increasing drug uptake and target binding. frontiersin.org

Future preclinical research should systematically evaluate this compound in combination with a diverse panel of antibiotics against priority MDR pathogens. Using methodologies like checkerboard assays and time-kill kinetic studies, researchers can identify synergistic, additive, or indifferent interactions, providing a data-driven basis for potential clinical applications in treating severe, poly-microbial, or highly resistant infections. oup.com

Integration of Artificial Intelligence and Machine Learning in Glycylcycline Drug Discovery

The discovery and development of new antibiotics is a time-consuming and expensive process, a challenge that recent advances in artificial intelligence (AI) and machine learning (ML) are poised to address. nih.gov These computational tools offer the potential to revolutionize the glycylcycline drug discovery pipeline by rapidly analyzing vast datasets to identify novel candidates, predict their properties, and optimize their structures. ubc.ca

AI and ML models can be trained on large chemical libraries to predict the antibacterial activity of molecules, significantly accelerating the initial screening process. ontosight.ai For instance, deep neural networks can explore immense chemical spaces far more efficiently than traditional high-throughput screening, identifying structurally novel compounds with potent antimicrobial activity. ontosight.ai This approach is highly relevant for developing next-generation glycylcyclines like this compound, where AI could be used to design derivatives with improved potency, a better resistance profile, or enhanced non-antimicrobial activities.

Furthermore, AI can be applied to predict pharmacokinetic properties and potential toxicity, helping to de-risk drug development at an early stage. oup.com Studies have already demonstrated the use of deep learning and ML to predict the toxic effects of tigecycline and to model the adsorption of tetracyclines, showcasing the applicability of these techniques to the glycylcycline class. oup.combiorxiv.org

Future research should focus on building and training specific AI/ML models for glycylcycline discovery. By integrating chemical structure data with experimental results on antibacterial activity, resistance profiles, and other biological effects, these models could guide the synthesis of novel analogs of this compound with optimized therapeutic characteristics.

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